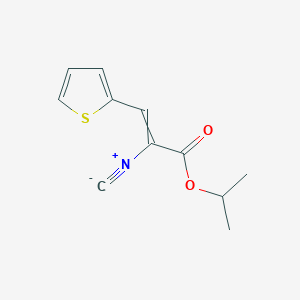
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with isocyanates under controlled conditions. One common method involves the reaction of 3-(thiophen-2-yl)prop-2-enoyl chloride with isopropyl isocyanate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different functional groups.
3-(Thiophen-2-yl)propanoic Acid: Another thiophene derivative with applications in medicinal chemistry.
Thiophene-2-boronic Acid Pinacol Ester: Used in organic synthesis and material science.
Uniqueness
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its combination of an isocyano group and a thiophene ring, which imparts distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
76203-13-9 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
propan-2-yl 2-isocyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H11NO2S/c1-8(2)14-11(13)10(12-3)7-9-5-4-6-15-9/h4-8H,1-2H3 |
InChI Key |
GBZSMEBCRUGQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CS1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















